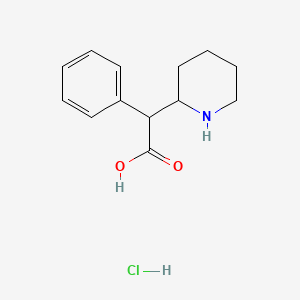

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a chemical compound that features a phenyl group and a piperidine ring attached to an acetic acid moiety

作用机制

Target of Action

It is known that this compound is a piperidine derivative , and piperidine derivatives are often used in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . This suggests that the compound may interact with its targets to form a ternary complex, leading to the degradation of specific proteins .

Biochemical Pathways

Given its role in protac development, it can be inferred that the compound may be involved in pathways related to protein degradation .

Pharmacokinetics

It is known that the compound dl-threo-methylphenidate, which is structurally similar, undergoes enantioselective metabolism in the liver, resulting in marked differences in the plasma concentrations of its isomers .

Result of Action

Given its role in protac development, it can be inferred that the compound may lead to the degradation of specific proteins, potentially altering cellular functions .

Action Environment

It is known that the compound is a semi-flexible linker in protac development, suggesting that its efficacy and stability may be influenced by factors such as the 3d orientation of the degrader and ternary complex formation .

生化分析

Biochemical Properties

It is known that the compound plays a role in biochemical reactions as a semi-flexible linker in PROTAC development

Cellular Effects

It is known that the compound is used in PROTAC development, which involves the degradation of specific proteins within the cell

Molecular Mechanism

As a component of PROTACs, it may be involved in the formation of ternary complexes, which are essential for targeted protein degradation

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.

Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a Grignard reaction, where a phenylmagnesium bromide reacts with carbon dioxide to form phenylacetic acid.

Combination of the Fragments: The final step involves the combination of the piperidine ring, phenyl group, and acetic acid moiety through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or phenyl group is replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Alkyl halides, sulfonates

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: It is used in studies involving protein-ligand interactions and enzyme inhibition.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

相似化合物的比较

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:

2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride: Similar structure but with the piperidine ring attached at a different position.

2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Contains a piperidine ring and phenyl group but with different connectivity.

2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another structural isomer with different functional group positions.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.

生物活性

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride (CAS No. 19395-40-5) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClNO2, with a molecular weight of approximately 255.74 g/mol. The compound features a phenyl group and a piperidine ring attached to an acetic acid moiety, which contributes to its biological properties.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It has been studied for its potential role in modulating protein interactions within cells, particularly in the context of proteolysis targeting chimeras (PROTACs). This suggests that it may influence biochemical pathways related to protein degradation and cellular functions, making it a candidate for drug development aimed at targeted protein degradation .

Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological effects, including:

- Cognitive Enhancement : Potential applications in enhancing cognitive functions through modulation of acetylcholine pathways, similar to other piperidine derivatives .

- Antidepressant Activity : Some studies suggest that compounds with similar structures may possess antidepressant properties by influencing serotonin receptors .

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with the appropriate piperidine and phenylacetate derivatives.

- Reaction Conditions : Common reagents used include acetic anhydride or acetic acid under controlled temperature conditions.

- Formation of Hydrochloride Salt : The final product is often converted to its hydrochloride salt form for enhanced stability and solubility.

Applications

The compound has diverse applications in medicinal chemistry:

- Drug Development : As a semi-flexible linker in PROTACs, it aids in targeted drug delivery systems aimed at specific proteins involved in diseases.

- Neurological Research : Its potential effects on neurotransmitter systems make it valuable for studying neurological disorders such as Alzheimer's disease and depression .

- Analytical Chemistry : Used as a reference standard for the identification and quantification of similar compounds in research settings .

Case Studies

Recent studies have explored the efficacy of this compound:

- Study on Neurotransmitter Modulation :

- Research on PROTAC Development :

Comparative Analysis

A comparative analysis with similar compounds highlights unique aspects of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Pyridylacetamide | Structure | Antidepressant effects |

| Piperidine Derivatives | Various | Modulation of neurotransmitter systems |

属性

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUMDQFFZZGUQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-40-5 |

Source

|

| Record name | 2-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。